2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-ol
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Overview
Description
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol can be achieved through a three-component reaction involving triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione. The reaction is typically carried out in dry dimethoxymethane (DME) at room temperature, yielding the desired product in high yields (75-92%) with high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopentane-1,2’-indene]: Similar in structure but with different functional groups.
Spiro[cyclopenta[b]pyrrole-5,2’-indene]: Another spirocyclic compound with a pyrrole ring instead of a cyclopentane ring.
Uniqueness
2’,3’-dihydrospiro[cyclopentane-1,1’-inden]-3’-ol is unique due to its specific spirocyclic structure and the presence of an alcohol functional group
Properties
CAS No. |
2680536-81-4 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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